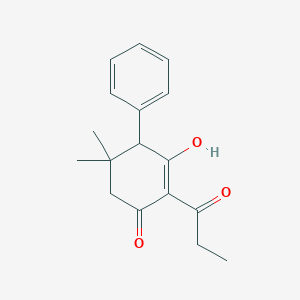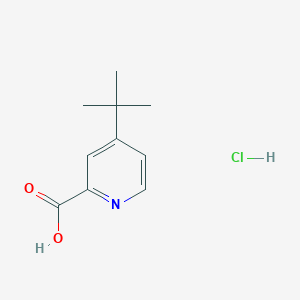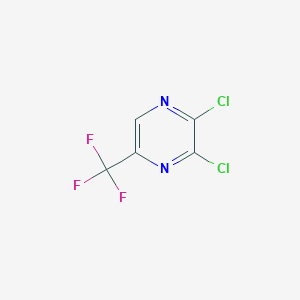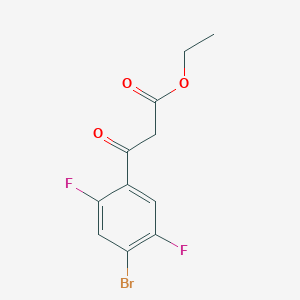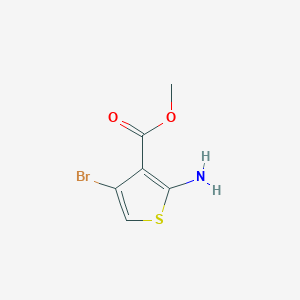![molecular formula C14H16N2O3 B3092923 4-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL]-butanoic acid CAS No. 1239069-86-3](/img/structure/B3092923.png)
4-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL]-butanoic acid
Vue d'ensemble
Description
“4-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL]-butanoic acid” is an organic compound. It is a phenol with a methoxy group in the para position . It is used in dermatology and organic chemistry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
The reactivity and application of compounds similar to "4-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL]-butanoic acid" in the synthesis of heterocyclic compounds are significant. For example, compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones serve as valuable building blocks for synthesizing a variety of heterocyclic structures, including pyrazolo-imidazoles and spiropyrans. These compounds offer mild reaction conditions for generating versatile cynomethylene dyes from a wide range of precursors, indicating potential applications in dye synthesis and material science (Gomaa & Ali, 2020).
Pharmacological and Industrial Importance
The pharmacological activities of structurally related compounds include anti-inflammatory, anti-cancer, antimicrobial, and antioxidant properties. For instance, derivatives of levulinic acid, which possess carboxyl and carbonyl functional groups similar to the query compound, are highlighted for their roles in drug synthesis. These derivatives can directly synthesize drugs or modify reagents, offering cost-effective and simplified approaches to drug development. The versatility of levulinic acid derivatives in medicinal chemistry emphasizes the potential pharmaceutical importance of compounds with similar functionalities (Zhang et al., 2021).
Bioavailability and Biological Effects
The bioavailability and biological effects of compounds with similar structures, such as gallic acid and syringic acid, underline their therapeutic and industrial significance. These compounds exhibit diverse biological activities, including antioxidant, anti-diabetic, and anti-cancer effects, due to their phenolic structures. Their abilities to modulate enzyme activity and protein dynamics suggest potential research applications in studying disease mechanisms and developing therapeutic agents (Bai et al., 2020); (Srinivasulu et al., 2018).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 4-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL]-butanoic acid is the Pyruvate Dehydrogenase [lipoamide] Kinase Isozyme 4, Mitochondrial (PDK4) . This kinase plays a key role in the regulation of glucose and fatty acid metabolism and homeostasis .
Mode of Action
The compound interacts with its target, PDK4, by inhibiting its activity . This inhibition occurs through the phosphorylation of the pyruvate dehydrogenase subunits PDHA1 and PDHA2
Biochemical Pathways
The inhibition of PDK4 affects the pyruvate dehydrogenase complex (PDC) , a critical enzyme complex in the metabolic pathway that converts carbohydrates into energy . By inhibiting PDK4, the compound prevents the phosphorylation and subsequent inactivation of the PDC, thereby promoting the conversion of pyruvate to acetyl-CoA, a key molecule in the citric acid cycle for energy production .
Result of Action
The inhibition of PDK4 by this compound can lead to an increase in the activity of the PDC, promoting the conversion of pyruvate to acetyl-CoA . This can potentially enhance energy production in cells and influence glucose and fatty acid metabolism .
Propriétés
IUPAC Name |
4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-19-12-7-5-10(6-8-12)13-9-11(15-16-13)3-2-4-14(17)18/h5-9H,2-4H2,1H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRMHPGETMICOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



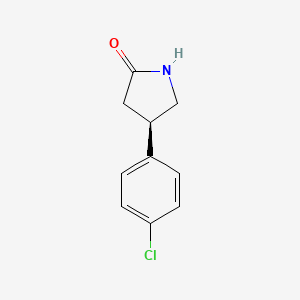
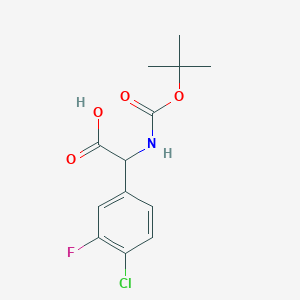
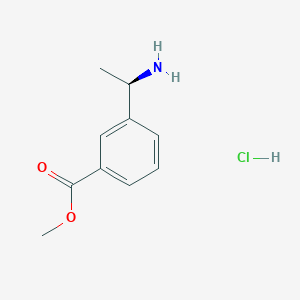
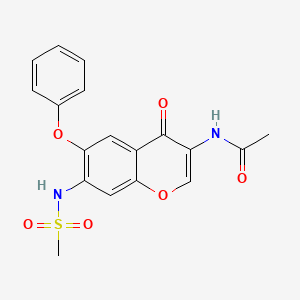
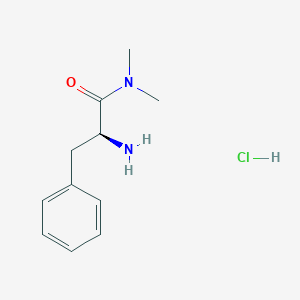

![7-Chloro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline](/img/structure/B3092861.png)
